
1-(2-Chloroacetamido)cycloheptane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroacetamido)cycloheptane-1-carboxamide is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chloroacetamido group and a carboxamide group attached to a cycloheptane ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 1-(2-Chloroacetamido)cycloheptane-1-carboxamide typically involves the following steps:
Formation of Cycloheptane Ring: The cycloheptane ring can be synthesized through various methods, including the intramolecular cyclization of linear precursors or the ring expansion of smaller cycloalkanes.
Introduction of Chloroacetamido Group: The chloroacetamido group can be introduced by reacting cycloheptane with chloroacetyl chloride in the presence of a base such as triethylamine.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with ammonia or an amine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
1-(2-Chloroacetamido)cycloheptane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride).
科学研究应用
1-(2-Chloroacetamido)cycloheptane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2-Chloroacetamido)cycloheptane-1-carboxamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
相似化合物的比较
1-(2-Chloroacetamido)cycloheptane-1-carboxamide can be compared with other similar compounds, such as:
Cyclohexane Derivatives: Compounds like 1-(2-Chloroacetamido)cyclohexane-1-carboxamide have a similar structure but with a six-membered ring instead of a seven-membered ring.
Cyclooctane Derivatives: Compounds like 1-(2-Chloroacetamido)cyclooctane-1-carboxamide have an eight-membered ring.
Other Cycloalkane Derivatives: Various cycloalkane derivatives with different ring sizes and substituents can be compared based on their chemical properties and biological activities.
The uniqueness of this compound lies in its specific ring size and the presence of both chloroacetamido and carboxamide groups, which confer distinct chemical reactivity and potential biological activities.
属性
分子式 |
C10H17ClN2O2 |
|---|---|
分子量 |
232.71 g/mol |
IUPAC 名称 |
1-[(2-chloroacetyl)amino]cycloheptane-1-carboxamide |
InChI |
InChI=1S/C10H17ClN2O2/c11-7-8(14)13-10(9(12)15)5-3-1-2-4-6-10/h1-7H2,(H2,12,15)(H,13,14) |
InChI 键 |
FGUWWYJGORECTC-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)(C(=O)N)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


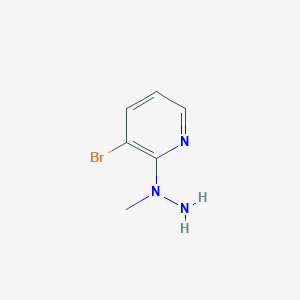
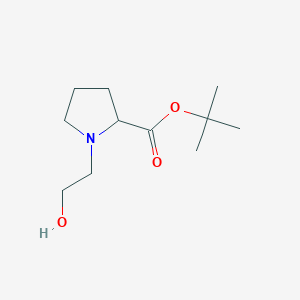
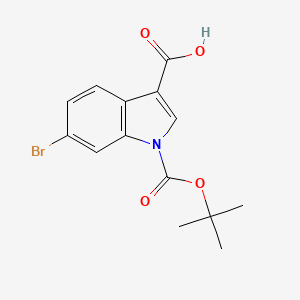
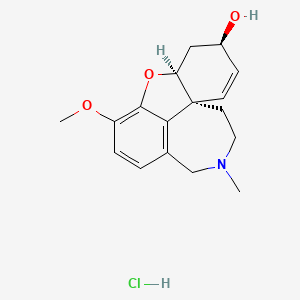

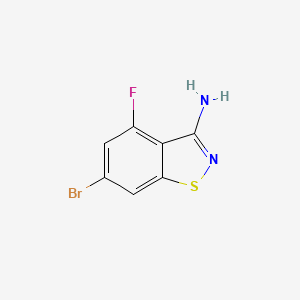
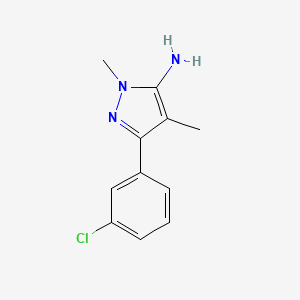
![5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one](/img/structure/B12440253.png)
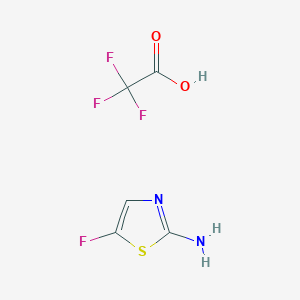
![4,6-Bis[2-(4-methylphenyl)ethenyl]-2-(propylsulfanyl)pyridine-3-carbonitrile](/img/structure/B12440270.png)
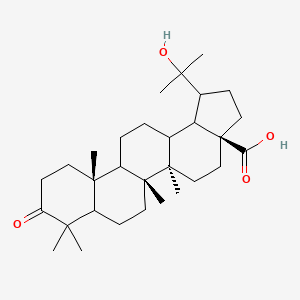


![(2S,9S,13R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12440286.png)
